molecular formula C21H24N2O3 B7744592 Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate

Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B7744592
M. Wt: 352.4 g/mol
InChI Key: HUVGDQPMWGPDHQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound with the molecular formula C21H24N2O3. This compound is part of the benzoquinoline family, which is known for its diverse biological and chemical properties. The structure of this compound includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, and an ethyl ester group attached to the carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable amine (e.g., 5-hydroxypentylamine) reacts with a halogenated quinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield ketones or aldehydes.

    Reduction: Reduction of the quinoline ring can produce dihydroquinoline derivatives.

    Substitution: Substitution reactions can lead to a variety of amino-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the amino group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The compound’s ability to interact with multiple molecular targets makes it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the quinoline core.

    Quinoline-3-carboxylic acid: Contains the quinoline core but lacks the ethyl ester and amino group.

    5-Hydroxyquinoline: Contains the quinoline core and hydroxyl group but lacks the amino group and ethyl ester.

Uniqueness

Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate is unique due to its combination of a quinoline core, an amino group, and an ethyl ester. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both chemical and biological research.

Properties

IUPAC Name

ethyl 4-(5-hydroxypentylamino)benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-26-21(25)18-14-23-19-16-9-5-4-8-15(16)10-11-17(19)20(18)22-12-6-3-7-13-24/h4-5,8-11,14,24H,2-3,6-7,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVGDQPMWGPDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCCCO)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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